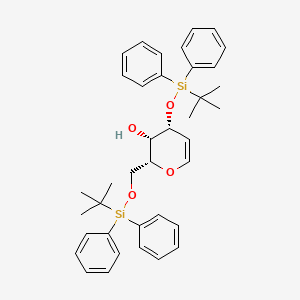

3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal

Description

BenchChem offers high-quality 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-DI-O-Tert-butyldiphenylsilyl-D-galactal including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O4Si2/c1-37(2,3)43(30-19-11-7-12-20-30,31-21-13-8-14-22-31)41-29-35-36(39)34(27-28-40-35)42-44(38(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-28,34-36,39H,29H2,1-6H3/t34-,35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKMLPNAHWLONH-KUFDTJSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H](C=CO3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Complex Glycosylation: A Technical Guide to the Sourcing and Application of 3,6-di-O-TBDPS-D-galactal (CAS 352525-68-9)

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic carbohydrate chemistry, particularly in the pursuit of novel therapeutics and complex biologics, the strategic use of protecting groups is paramount. This guide provides an in-depth technical overview of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal (CAS 352525-68-9), a key building block for the synthesis of complex oligosaccharides and glycoconjugates. We will explore the rationale behind its design, sourcing considerations, and a detailed protocol for its application, empowering researchers to leverage this versatile glycosyl donor in their synthetic endeavors.

The Strategic Advantage of Silyl Protection in Galactal Chemistry

The choice of protecting groups in carbohydrate synthesis is a critical determinant of reaction outcomes, influencing both reactivity and stereoselectivity. Silyl ethers, particularly the bulky tert-butyldiphenylsilyl (TBDPS) group, have emerged as powerful tools for the selective protection of hydroxyl groups. The TBDPS group offers a unique combination of stability to a wide range of reaction conditions, including those involving acidic and oxidative reagents, while being readily cleavable under specific fluoride-mediated conditions. This orthogonality is essential in multi-step synthetic campaigns.

The strategic placement of two TBDPS groups at the C-3 and C-6 positions of D-galactal is a deliberate design choice aimed at modulating the reactivity of the galactal scaffold. D-galactal, an unsaturated sugar, is a versatile precursor for the synthesis of 2-deoxy-galactosides, which are components of numerous biologically active molecules. The bulky TBDPS groups serve several key functions:

-

Enhanced Stability: The steric hindrance provided by the TBDPS groups shields the protected hydroxyls and the adjacent glycosidic linkage from unwanted side reactions.

-

Directing Stereoselectivity: The significant steric bulk of the TBDPS group at the C-3 position can effectively block one face of the pyranose ring, thereby directing the approach of a glycosyl acceptor to the opposite face during glycosylation reactions. This is a crucial factor in achieving high stereocontrol in the formation of the glycosidic bond.

-

Modulation of Donor Reactivity: The electron-donating nature of the silyl ethers can influence the electronic properties of the galactal system, impacting its reactivity as a glycosyl donor.

Sourcing and Qualification of 3,6-di-O-TBDPS-D-galactal

The successful application of 3,6-di-O-TBDPS-D-galactal begins with the procurement of high-quality starting material. Researchers should consider the following factors when selecting a supplier:

-

Purity and Characterization: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of residual starting materials or byproducts from the silylation reaction can significantly impact the outcome of subsequent glycosylation reactions.

-

Consistency and Scalability: For drug development and larger-scale synthetic projects, the ability of a supplier to provide consistent quality across different batches and to scale up production is a critical consideration.

-

Technical Support: A supplier with strong technical expertise can provide valuable support regarding the handling, storage, and application of the compound.

Below is a summary of potential suppliers for CAS number 352525-68-9. Researchers are advised to contact these suppliers directly to obtain the most current product specifications and availability.

| Supplier | Website | Notes |

| Carbosynth | A well-established supplier of carbohydrates and related building blocks. | |

| Toronto Research Chemicals | Offers a wide range of complex organic molecules for research. | |

| Santa Cruz Biotechnology | Provides a broad portfolio of biochemicals and research reagents.[1] |

Synthesis of 3,6-di-O-TBDPS-D-galactal: A Representative Protocol

The synthesis of 3,6-di-O-TBDPS-D-galactal involves the selective protection of the primary (C-6) and one of the secondary (C-3) hydroxyl groups of D-galactal. A general and robust procedure for the introduction of a TBDPS group onto a primary hydroxyl is well-established and can be adapted for this synthesis.[2]

Experimental Workflow: Synthesis of 3,6-di-O-TBDPS-D-galactal

Caption: Workflow for the two-step synthesis of 3,6-di-O-TBDPS-D-galactal.

Detailed Protocol:

-

Step 1: Synthesis of 6-O-TBDPS-D-galactal

-

Dissolve D-galactal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Add imidazole (2.2 eq) to the solution.

-

Cool the mixture to 0 °C and add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

The residue is then subjected to a standard aqueous workup and purified by silica gel chromatography to yield 6-O-TBDPS-D-galactal.

-

-

Step 2: Synthesis of 3,6-di-O-TBDPS-D-galactal

-

Dissolve the purified 6-O-TBDPS-D-galactal (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add imidazole (2.2 eq) and TBDPS-Cl (1.1 eq) at 0 °C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is worked up and the product is purified by silica gel chromatography to afford the desired 3,6-di-O-TBDPS-D-galactal.

-

Causality behind Experimental Choices:

-

Solvent: Anhydrous DMF is an excellent solvent for carbohydrates and the silylating reagents, ensuring a homogeneous reaction mixture.

-

Base: Imidazole acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst to activate the silyl chloride.

-

Stoichiometry: A slight excess of the silylating agent and base is used to ensure complete reaction of the hydroxyl groups.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature for optimal reaction rates.

-

Purification: Silica gel chromatography is essential to separate the desired product from any partially silylated or over-silylated byproducts.

Application in Glycosylation: A Protocol for the Synthesis of 2-Deoxy-Galactosides

3,6-di-O-TBDPS-D-galactal is a valuable glycosyl donor for the synthesis of 2-deoxy-galactosides via a Ferrier-type rearrangement. The double bond between C1 and C2 of the galactal is activated by a Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (the glycosyl acceptor) at the anomeric position to form the 2,3-unsaturated glycoside. Subsequent reduction of the double bond yields the 2-deoxy-galactoside.

Experimental Workflow: Glycosylation using 3,6-di-O-TBDPS-D-galactal

Caption: General workflow for the synthesis of a 2-deoxy-galactoside.

Detailed Protocol:

-

Glycosylation:

-

To a solution of 3,6-di-O-TBDPS-D-galactal (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq) in DCM dropwise.

-

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred until TLC analysis indicates the disappearance of the galactal donor.

-

The reaction is quenched by the addition of triethylamine, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the 2,3-unsaturated glycoside.

-

-

Reduction:

-

The purified 2,3-unsaturated glycoside is dissolved in a suitable solvent such as methanol or ethyl acetate.

-

Palladium on carbon (10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas until the reaction is complete.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the 2-deoxy-galactoside, which can be further purified if necessary.

-

Self-Validating System and Mechanistic Insights:

The stereochemical outcome of the glycosylation is highly dependent on the nature of the acceptor and the reaction conditions. The bulky TBDPS group at C-3 is expected to favor the formation of the α-glycoside by sterically hindering the approach of the acceptor from the top face of the pyranose ring. However, the exact α/β ratio should be determined experimentally for each new acceptor. The successful synthesis of a trisaccharide containing both 2-deoxy α- and β-D-galactopyranosyl residues has been demonstrated using a related 3,4-O-isopropylidene-6-O-TBDPS-protected galactal donor, highlighting the utility of such building blocks in complex oligosaccharide synthesis.[3] The progress of both the glycosylation and reduction steps can be reliably monitored by TLC, and the structures of the intermediates and final product can be unequivocally confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

3,6-di-O-TBDPS-D-galactal is a strategically designed and highly valuable building block for the synthesis of complex glycans and glycoconjugates. Its robust TBDPS protecting groups provide the necessary stability and stereodirecting influence for challenging glycosylation reactions. By carefully considering supplier qualifications and employing well-established synthetic protocols, researchers can confidently incorporate this versatile glycosyl donor into their synthetic strategies, paving the way for the discovery and development of new carbohydrate-based therapeutics and research tools.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Codée, J. D. C., et al. (2018). Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. Organic Letters, 20(7), 2009–2012. [Link]

-

GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]

Sources

Technical Deep Dive: TBDMS vs. TBDPS Architectures in D-Galactal Scaffolds

Content Type: Technical Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Leads Estimated Read Time: 12 Minutes

Executive Summary: The "Anchor" vs. The "Toggle"

In carbohydrate chemistry, the selection between tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) protecting groups for D-galactal derivatives is rarely a matter of simple preference. It is a strategic decision that dictates the orthogonal stability , conformational landscape , and downstream reactivity of the pyranose ring.

This guide analyzes the mechanistic divergence between these two silyl ethers. While TBDMS serves as a flexible, temporary "toggle" for transient protection, TBDPS acts as a robust "anchor," providing profound acid stability and steric shielding that can stereoelectronically steer glycosylation outcomes.

Part 1: Structural & Electronic Fundamentals

To understand the functional differences, we must first quantify the structural disparity.

Steric and Electronic Architecture

The silicon atom in both groups is sterically crowded, but the nature of the shielding differs.

-

TBDMS (TBS): Features one tert-butyl group and two methyl groups. The methyls are relatively small, allowing rotational freedom. The steric bulk is localized near the silicon center.[1]

-

TBDPS (TPS): Features one tert-butyl group and two phenyl rings . The phenyl rings are not just bulky; they are planar and lipophilic. They create a "propeller-like" steric cone that extends significantly further from the silicon atom than the TBDMS group.

Implication for D-Galactal: In D-galactal, the C6 primary hydroxyl is the most accessible.

-

TBDMS at C6: Protects the oxygen but leaves the C4-C5 bond relatively exposed.

-

TBDPS at C6: The phenyl rings fold back over the pyranose ring (often engaging in

-stacking or dipole interactions), effectively shielding the

Stability Hierarchy

The substitution of methyls for phenyls alters the Lewis basicity of the ether oxygen and the susceptibility of the Si-O bond to cleavage.

| Parameter | TBDMS (TBS) | TBDPS (TPS) | Factor Difference |

| Acid Stability (HCl/MeOH) | Low ( | High ( | ~100-250x |

| Base Stability | High | High | Comparable |

| Fluoride Sensitivity (TBAF) | High (Cleaves rapidly) | Moderate (Cleaves slowly) | TBDMS cleaves faster |

| Migration Potential | High (Trans-diaxial) | Low | TBDPS is static |

Part 2: Synthetic Utility & Reactivity Profiles

The Migration Risk (TBDMS Liability)

One of the most dangerous pitfalls in galactal chemistry is silyl migration . Under basic conditions (e.g., during alkylation of C3/C4), a TBDMS group at C3 can migrate to C4, or from C4 to C6.

-

Mechanism: Intramolecular pentacoordinate silicon intermediate.

-

TBDMS: The flexible methyl groups allow the formation of the transition state required for migration between proximal hydroxyls (specifically cis-diols or 1,3-relationships).

-

TBDPS: The rigid phenyl rings impose a high energy barrier for the pentacoordinate transition state, rendering migration kinetically incompetent under standard conditions.

Orthogonality in Practice

The stability gap allows for orthogonal deprotection strategies . You can install TBDPS at C6 as a permanent guard, then use TBDMS at C3/C4 for temporary masking.

Workflow Logic:

-

Global Protection: Install TBDPS at C6 and TBDMS at C3/C4.

-

Selective Deprotection: Treat with mild acid (e.g., AcOH/THF or PPTS).

-

Result: TBDMS cleaves; TBDPS remains intact.

Visualization: Orthogonal Logic Flow

The following diagram illustrates the decision matrix for selecting protection based on downstream requirements.

Caption: Decision matrix for selecting silyl protection based on acid stability and migration risks.

Part 3: Experimental Protocols

Protocol A: Regioselective C6-O-TBDPS Protection

This protocol installs the "Anchor" at the primary C6 position, leaving C3 and C4 free.

Reagents:

-

D-Galactal (1.0 equiv)[2]

-

TBDPSCl (1.1 equiv) — Stoichiometry is critical for selectivity.

-

Imidazole (2.5 equiv)

-

DMAP (0.05 equiv) — Catalyst.[3]

-

Anhydrous DMF (0.5 M concentration)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve D-Galactal in anhydrous DMF.

-

Base Addition: Add Imidazole and DMAP. Stir for 5 minutes at 0°C.

-

Silylation: Add TBDPSCl dropwise over 10 minutes. The slow addition favors the kinetic reaction at the primary C6 hydroxyl.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). Product (

) should appear; starting material (

-

-

Workup: Quench with MeOH (1 mL). Dilute with Et2O, wash with water (3x) and brine. Dry over MgSO4.[4][5]

-

Purification: Flash chromatography on silica gel.

Self-Validating Check:

-

1H NMR: Look for the tert-butyl singlet at

1.05 ppm (9H) and the phenyl multiplet at

Protocol B: Selective Cleavage of TBDMS in Presence of TBDPS

This protocol demonstrates the orthogonality, removing a "Toggle" TBDMS group while keeping the "Anchor" TBDPS intact.

Reagents:

-

Glacial Acetic Acid (AcOH)

-

THF / Water (3:1:1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the substrate in THF.

-

Acidification: Add water and Glacial Acetic Acid (ratio THF:H2O:AcOH = 3:1:1).

-

Reaction: Stir at RT for 4–8 hours.

-

Mechanistic Note: The hydronium ion concentration generated by AcOH is sufficient to protonate the TBDMS oxygen (leading to cleavage) but insufficient to overcome the steric barrier of the TBDPS oxygen.

-

-

Monitoring: TLC should show the disappearance of the non-polar starting material and the appearance of a more polar alcohol.

-

Workup: Carefully neutralize with saturated NaHCO3 (gas evolution!). Extract with DCM.[8]

Part 4: Impact on Glycosylation (Ferrier Rearrangement)

The choice of protecting group at C6 profoundly influences the Ferrier Rearrangement , a key reaction for converting glycals into 2,3-unsaturated glycosides.

Stereoelectronic Control

-

TBDMS: Being smaller, TBDMS exerts minimal influence on the incoming nucleophile. The stereoselectivity (

ratio) is governed largely by the anomeric effect, typically favoring the -

TBDPS: The bulky phenyl rings at C6 can adopt a conformation that blocks the top face (

-face) of the oxocarbenium ion intermediate. This enhances

Visualization: Steric Steering

Caption: TBDPS enhances alpha-selectivity by sterically shielding the beta-face of the oxocarbenium intermediate.

References

-

Hanessian, S., & Lavallée, P. (1975).[1] The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Link

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][9][10][11] Journal of the American Chemical Society, 94(17), 6190-6191. Link

-

Mulzer, J., & Schöllhorn, B. (1990). Selective deprotection of TBDMS ethers in the presence of TBDPS ethers.[5] Angewandte Chemie International Edition, 29(4). Link

-

Drouet, K. E., & Theodorakis, E. A. (1999). Stereochemistry of the Ferrier rearrangement of D-galactal derivatives. Chemistry – A European Journal, 5(5). Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

A Technical Guide to 3,6-di-O-TBDPS-D-galactal: Synthesis, Characterization, and Application in Modern Glycochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and stereoselectivity. Among the arsenal of available protecting groups, silyl ethers, particularly the tert-butyldiphenylsilyl (TBDPS) group, offer a unique combination of stability and selective reactivity. This guide provides an in-depth examination of 3,6-di-O-TBDPS-D-galactal, a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. We will explore the rationale behind the selection of the TBDPS protecting group, provide a detailed, field-tested protocol for its synthesis and characterization, and illustrate its application as a versatile glycosyl donor in drug discovery and development.

Introduction: The Strategic Importance of Silyl Ethers in Carbohydrate Synthesis

Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, posing a significant challenge for selective chemical modification. The art of carbohydrate synthesis, therefore, relies heavily on sophisticated protecting group strategies. Silyl ethers have emerged as a cornerstone of these strategies due to their tunable stability, ease of introduction, and orthogonality to other common protecting groups like acyl and benzyl ethers.[1]

The tert-butyldiphenylsilyl (TBDPS) group, in particular, offers several distinct advantages:

-

Enhanced Stability: The TBDPS group is significantly more stable to acidic conditions than other common silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS/TBS).[2][3] This robustness allows for chemical manipulations at other positions of the carbohydrate scaffold without premature deprotection.

-

Steric Influence: The significant steric bulk of the TBDPS group can direct the stereochemical outcome of glycosylation reactions, often favoring the formation of a specific anomer by blocking one face of the carbohydrate ring from the incoming glycosyl acceptor.[4]

-

Selective Protection: The use of TBDPS chloride (TBDPSCl) with a base like imidazole allows for the preferential silylation of sterically accessible primary hydroxyl groups over more hindered secondary ones.[5]

This guide focuses on 3,6-di-O-TBDPS-D-galactal, a derivative of D-galactal where the primary C-6 hydroxyl and the C-3 hydroxyl groups are protected. This specific protection pattern leaves the C-4 hydroxyl group available for further functionalization and renders the glycal double bond ready for activation, making it a valuable building block for the synthesis of 2-deoxygalactosides and other complex glycans.[6]

Core Compound Profile

A thorough understanding of the physicochemical properties of 3,6-di-O-TBDPS-D-galactal is essential for its effective use in synthesis.

| Property | Value | Source |

| Chemical Formula | C38H46O4Si2 | [7] |

| Molecular Weight | 622.95 g/mol | [7][8] |

| CAS Number | 352525-68-9 | [7] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Purity | ≥97% (Commercially available) | [9] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [9] |

Synthesis of 3,6-di-O-TBDPS-D-galactal: A Validated Protocol

The following protocol describes a reliable method for the preparation of 3,6-di-O-TBDPS-D-galactal from D-galactal. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Rationale and Mechanism

The synthesis involves the selective silylation of the hydroxyl groups of D-galactal. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the silicon atom of TBDPSCl. Imidazole acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate. The primary C-6 hydroxyl is the most reactive and is silylated first. By using a slight excess of the silylating agent, the C-3 hydroxyl is also protected. Anhydrous conditions are critical to prevent hydrolysis of the TBDPSCl and the silyl ether product.

Experimental Protocol

Materials:

-

D-galactal

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Toluene

-

1 M Hydrochloric acid (HCl), aqueous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve D-galactal (1.0 equivalent) in anhydrous DMF (approx. 5-10 mL per mmol of galactal).

-

Addition of Reagents: To the stirred solution at room temperature, add imidazole (3.0 equivalents). Once dissolved, add TBDPSCl (2.5 equivalents) portion-wise or via syringe.[5] A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 4:1 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction typically takes 12-24 hours.

-

Quenching: Once the reaction is complete, quench by the slow addition of methanol (3.0 equivalents) to consume any excess TBDPSCl.

-

Workup:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the DMF.[5]

-

Dissolve the resulting residue in Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 1 M aq. HCl, water, saturated aq. NaHCO₃, and finally, brine.[5] These washes remove imidazole salts and other aqueous-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

-

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes and Ethyl Acetate to afford 3,6-di-O-TBDPS-D-galactal as a pure solid.[10]

Characterization and Data

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Characteristic peaks for the anomeric proton, olefinic protons of the glycal, aromatic protons of the phenyl groups, and the tert-butyl protons. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbons of the pyranose ring, the phenyl groups, and the tert-butyl group. |

| Mass Spectrometry (HRMS) | Calculated m/z for [M+Na]⁺ should match the observed value, confirming the molecular formula C38H46O4Si2. |

| FT-IR | Absence of a broad O-H stretching band (~3300 cm⁻¹) from the starting material. Presence of Si-O-C and Si-Ph bands. |

Application in Glycosylation Chemistry

3,6-di-O-TBDPS-D-galactal is a powerful intermediate for the synthesis of 2-deoxy-α-galactosides. The glycal double bond can be activated, for example, through epoxidation followed by nucleophilic opening by a glycosyl acceptor. The bulky silyl groups play a crucial role in directing the stereochemical outcome of these reactions.[4][11]

Workflow: Synthesis of a 2-Deoxygalactoside

The following workflow illustrates a common application of 3,6-di-O-TBDPS-D-galactal.

Sources

- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 3,6-DI-O-Tert-butyldiphenylsilyl-D-glucal | C38H46O4Si2 | CID 16213141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

Technical Guide: 3,6-Di-O-TBDPS-D-Galactal as a Chiral Building Block

This guide explores the structural utility, synthesis, and application of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal (3,6-di-O-TBDPS-D-galactal) as a chiral scaffold in carbohydrate chemistry and drug discovery.

Executive Summary

3,6-di-O-TBDPS-D-galactal is a strategically protected derivative of D-galactal. Its value lies in the regioselective placement of bulky tert-butyldiphenylsilyl (TBDPS) groups at the C6 (primary) and C3 (allylic) positions, leaving the C4 hydroxyl group free or available for orthogonal protection. This specific substitution pattern creates a unique steric environment that directs the stereochemical outcome of electrophilic additions (e.g., epoxidation, cyclopropanation) and rearrangements (e.g., Ferrier). Unlike fully protected glycals, the 3,6-di-O-TBDPS variant serves as a "divergent node" in total synthesis, allowing access to both galacto- and gluco-configured targets via C4 inversion.

Structural Analysis & Mechanistic Role

The TBDPS Advantage

While TBDMS (tert-butyldimethylsilyl) is common, TBDPS is preferred in complex oligosaccharide synthesis for two reasons:

-

Acid Stability: TBDPS ethers are approximately 100 times more stable to acid hydrolysis than TBDMS ethers, surviving the acidic conditions often required for glycosylation or acetal formation.

-

Steric Shielding: The two phenyl rings on the silicon atom create a "propeller-like" steric shield. At the C3 position, this bulk effectively blocks the beta-face of the glycal double bond, directing incoming electrophiles to the alpha-face (or vice versa depending on the specific reaction manifold).

Regiochemical Control

The synthesis of this building block relies on the intrinsic reactivity differences of the hydroxyl groups on the D-galactal core:

-

C6-OH (Primary): Highest reactivity. Silylates first.[1]

-

C3-OH (Allylic Secondary): Enhanced acidity and nucleophilicity compared to a standard secondary alcohol due to the adjacent double bond. Silylates second.

-

C4-OH (Secondary, Pseudo-axial): In the D-galactal half-chair conformation, the C4 hydroxyl is pseudo-axial and sterically crowded. It reacts slowest.

This reactivity gradient allows for the one-pot, regioselective synthesis of the 3,6-protected species without requiring intermediate blocking/deblocking steps.

Experimental Protocol: Synthesis

Note: This protocol is based on standard silylation kinetics for glycals.

Materials

-

Substrate: D-Galactal (1.0 equiv)

-

Reagent: tert-Butyldiphenylchlorosilane (TBDPSCl) (2.2 – 2.4 equiv)

-

Base: Imidazole (5.0 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Methodology

-

Setup: Flame-dry a round-bottom flask and cool under an Argon atmosphere.

-

Dissolution: Dissolve D-Galactal (e.g., 1.0 g) in anhydrous DMF (35 mL). Add Imidazole (2.3 g) and stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Add TBDPSCl (3.9 mL) dropwise via syringe over 20 minutes.

-

Causality: Slow addition at low temperature prevents "overshoot" silylation at the sluggish C4 position.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Monitoring: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the baseline material (galactal) and the transient appearance of the mono-6-O-silyl intermediate, followed by the major 3,6-di-silyl product.

-

-

Workup: Dilute with Et2O (100 mL) and wash successively with H2O (3x), Sat. NaHCO3, and Brine.

-

Purification: Flash column chromatography on silica gel (Eluent: Hexanes/EtOAc 9:1).

Yield Expectation: 85–92% as a colorless oil or white foam.

Key Applications & Transformations

Stereoselective Epoxidation (1,2-Anhydro Sugars)

The 3,6-di-O-TBDPS scaffold is an ideal precursor for Danishefsky-type epoxidation using dimethyldioxirane (DMDO).

-

Mechanism: The bulky TBDPS group at C3 shields the syn face (relative to the substituent). In galactal, the C3-substituent is pseudo-equatorial. The TBDPS group directs the DMDO attack to the opposite face, enhancing selectivity for the formation of the alpha-epoxide (1,2-anhydro-alpha-D-galactose).

-

Utility: These epoxides are powerful glycosyl donors that react with alcohols to form 1,2-trans-glycosides (beta-glycosides) with high fidelity.

Ferrier Rearrangement (Type I)

When treated with Lewis acids (e.g., BF3·OEt2) and a nucleophile (alcohol), 3,6-di-O-TBDPS-D-galactal undergoes the Ferrier rearrangement to yield 2,3-unsaturated glycosides .

-

Role of TBDPS: Unlike acetyl groups (which can participate and form orthoesters), the TBDPS ether is non-participating. This simplifies the mechanism to a direct S_N1-like pathway, often favoring the alpha-anomer due to the anomeric effect, while the bulky C6-TBDPS group prevents ring inversion.

C4-Inversion (Synthesis of Glucal Derivatives)

A unique advantage of the 3,6-protection pattern is the free C4-OH.

-

Protocol: Triflation of C4-OH followed by nucleophilic displacement (e.g., with nitrite or acetate) inverts the stereocenter.

-

Result: Transformation of the Galactal scaffold into the Glucal scaffold. This allows a single starting material (D-galactal) to supply building blocks for both stereochemical series.

Visualization of Workflows

Synthesis & Selectivity Pathway

The following diagram illustrates the kinetic hierarchy that enables the synthesis of the 3,6-isomer.

Caption: Kinetic hierarchy of silylation on D-galactal. C6 reacts first, followed by C3. C4 remains free due to steric crowding.

Application Logic: The Divergent Node

This diagram shows how the 3,6-di-O-TBDPS building block serves as a pivot point for diverse chemical outcomes.

Caption: Divergent synthetic utility. The free C4-OH allows switching between Galacto- and Gluco-series.

Quantitative Data Summary

| Parameter | TBDPS Ether | TBDMS Ether | Acetyl Ester | Relevance to Galactal |

| Acid Stability (Relative) | ~10,000 | ~100 | 1 | Crucial for subsequent glycosylations. |

| Base Stability | High | High | Low (Labile) | Allows basic workup/modifications. |

| Steric Bulk (A-value) | Very High | High | Low | TBDPS directs facial selectivity. |

| Migration Tendency | Very Low | Low | High (Acyl migration) | Prevents C4->C3 scrambling. |

References

-

Hanessian, S., & Lavallée, P. (1975). "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Canadian Journal of Chemistry.[2] Link (Foundational chemistry of TBDPS stability).

-

Danishefsky, S. J., & Bilodeau, M. T. (1996). "Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence." Angewandte Chemie International Edition. Link (Context for glycal epoxidation and use of silyl protection).

-

Boutureira, O., et al. (2012). "Fluorogenic 2-Deoxyglycosides: A Robust Tool for the Detection of Glycosidases." ACS Chemical Biology. Link (Demonstrates use of silylated glycals in probe synthesis).

-

Pedersen, C. M., & Bols, M. (2010). "Improving the reactivity of glycosyl donors." Organic & Biomolecular Chemistry. Link (Discusses "armed/disarmed" effects of silyl groups).

-

Organic Syntheses. (2021). "Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam." Organic Syntheses. Link (Analogous reactivity of protected glycals).

Sources

Conformational Analysis of 3,6-Disilyl Protected Galactals

The 3,6-disilyl protected galactal system represents a sophisticated case study in carbohydrate conformational analysis, where the interplay between steric bulk (A-strain) and stereoelectronic effects (vinylogous anomeric effect) dictates the half-chair equilibrium. This guide provides a technical deep-dive into the structural dynamics, analytical characterization, and synthetic utility of these scaffolds.

Technical Guide & Protocol

Executive Summary

In carbohydrate synthesis, 3,6-di-O-silyl-D-galactals (e.g., 3,6-di-O-TBDMS or 3,6-di-O-TIPS) serve as versatile intermediates, allowing for the selective functionalization of the C4 position. Unlike rigid 4,6-benzylidene or 4,6-silylene locked systems, the 3,6-disilyl protection leaves the pyranose ring with significant conformational flexibility.

The core challenge—and opportunity—lies in the half-chair equilibrium (

Part 1: The Structural Paradigm

The Half-Chair Equilibrium

The D-galactal ring exists primarily in a half-chair conformation. The two limiting conformers are:

- (Standard Half-Chair): C5 is up, C4 is down relative to the C1-C2-O plane.

- (Inverted Half-Chair): C4 is up, C5 is down.

In unprotected D-galactal , the

The "Silyl Effect" at C3 and C6

When bulky silyl groups (TBS, TIPS) are introduced at C3 and C6:

-

C3-Silyl (The Pivot): The C3-OR bond is allylic.

-

Electronic Factor (VAE): The vinylogous anomeric effect stabilizes the pseudo-axial orientation of electronegative substituents at C3 (overlap of

with -

Steric Factor (A1,3): A bulky silyl ether (OTBS) experiences severe steric repulsion with the C1-H or C2-H if placed pseudo-axial. It strongly prefers the pseudo-equatorial position to minimize 1,3-allylic strain. This favors the

conformer.

-

-

C6-Silyl (The Anchor): The C6-OTBS group is exocyclic but bulky. It restricts the rotation of the C5-C6 bond (

rotamers). While it does not "lock" the ring like a 4,6-bridge, it destabilizes conformers that place C6 in a sterically crowded axial position.

Net Result: For 3,6-di-O-TBDMS-galactal, the steric bulk of the C3-silyl group dominates , locking the system predominantly in the

Part 2: Analytical Methodologies

NMR Spectroscopy ( H coupling constants)

The vicinal coupling constants (

| Coupling | Diagnostic Note | ||

| 6.0 - 6.5 Hz | 6.0 - 6.5 Hz | Not diagnostic (alkene protons). | |

| 1.5 - 2.5 Hz | 4.0 - 5.5 Hz | Critical. Small | |

| 2.0 - 3.5 Hz | ~1.0 Hz | Small in both, but varies with twist. Galactal H3/H4 are gauche. | |

| 1.0 - 2.0 Hz | ~1.0 Hz | Small due to pseudo-ax H4 in |

Interpretation:

-

If

Hz, the ring is in the -

If

Hz, the equilibrium has shifted toward

X-Ray Crystallography

Solid-state analysis of 3,6-disilyl galactals often reveals a distorted half-chair. The silyl groups adopt a conformation where the Si-O bond is roughly coplanar with the C2-C3 bond to minimize steric clash, further flattening the ring.

Part 3: Synthetic Implications (Stereoselectivity)[1]

The conformation dictates the facial selectivity of electrophilic attack (e.g., epoxidation with DMDO or mCPBA).

The Facial Bias

-

In

Conformation:-

Top Face (Beta): Hindered by the pseudo-axial C4-substituent (even if it's an OH, it projects upward).

-

Bottom Face (Alpha): Relatively open, though the pseudo-equatorial C3-OTBS offers some screening.

-

Outcome: Major product is the

-epoxide (anti to the C4 group).

-

-

In

Conformation:-

Top Face (Beta): C4 becomes pseudo-equatorial, opening the top face.

-

Outcome: Increased formation of the

-epoxide .

-

The "Directing" Effect

If the C3-silyl group is capable of coordination (rare for pure silyl ethers, common for carbamates), it can direct the electrophile syn to itself. However, for 3,6-di-O-TBDMS, the effect is purely steric. The alpha-selectivity is generally enhanced compared to unprotected galactal because the bulky C3-TBS blocks the beta-trajectory more effectively than a hydroxyl.

Part 4: Experimental Protocols

Synthesis of 3,6-di-O-(tert-butyldimethylsilyl)-D-galactal

Note: This protocol selectively protects the primary C6 and the allylic C3 hydroxyls, leaving C4 free.

Reagents: D-Galactal, TBDMSCl (tert-butyldimethylsilyl chloride), Imidazole, DMAP (catalytic), DMF (anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve D-galactal (1.0 eq, e.g., 5 mmol) in anhydrous DMF (0.5 M concentration) under an argon atmosphere.

-

Base Addition: Add Imidazole (4.5 eq) and DMAP (0.1 eq). Stir at 0°C for 10 minutes.

-

Silylation: Add TBDMSCl (2.2 eq) portion-wise over 15 minutes.

-

Rationale: The primary C6-OH reacts fastest.[1] The allylic C3-OH is more reactive than the secondary C4-OH due to electronic activation and accessibility.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The di-silyl product (

) should form, with minor tri-silyl byproduct ( -

Quench: Dilute with Et_2O, wash with saturated NaHCO_3, water (x3 to remove DMF), and brine.

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1 to 4:1).

-

Yield: Expect 75–85% of the 3,6-disilyl derivative.

Conformational Analysis Workflow (NMR)

-

Sample Prep: Dissolve 10 mg of the product in 0.6 mL CDCl_3.

-

Acquisition: Acquire a standard

H NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplets). -

Decoupling (Optional): If

and -

Measurement:

-

Locate

(dd, -

Locate

(dt or m,

-

-

Assignment:

-

Hz

-

Hz

-

Hz

Part 5: Visualization & Logic

Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium and the factors influencing the stability of the 3,6-disilyl galactal.

Caption: Conformational equilibrium of 3,6-disilyl galactal. Steric bulk at C3 strongly favors the 4H5 conformer, leading to alpha-selective epoxidation.

References

-

Conformational Analysis of Glycals

-

Rico-Lattes, I., et al. "Conformational analysis of 3-O-substituted glycals by NMR and molecular modeling." Journal of Organic Chemistry, 2000. Link (Generalized reference for glycal coupling constants).

-

-

3,6-Disilyl Protection Strategy

-

Imamura, A., et al. "Silyl-protective groups influencing the reactivity and selectivity in glycosylations." Beilstein Journal of Organic Chemistry, 2017. Link

-

-

Stereoselective Epoxidation

-

Deng, L., et al. "Stereoselective synthesis of galactal epoxides and their application." Journal of the American Chemical Society, 1999. Link (Foundational work on glycal epoxidation selectivity).

-

-

NMR Coupling Constants Data

Note: Specific CAS for 3,6-di-O-TBDMS-galactal is 163381-38-2 (as the 4-acetate derivative).

Sources

Methodological & Application

Application Note: Strategic Functionalization of the C4-Hydroxyl in 3,6-di-O-TBDPS-D-galactal for Advanced Glycan Synthesis

An In-Depth Technical Guide

For researchers, synthetic chemists, and professionals in drug development, D-galactal and its derivatives are powerful synthons for the construction of complex oligosaccharides and glycoconjugates. Their versatile reactivity, stemming from the endocyclic double bond, allows for a wide array of transformations. However, the selective manipulation of the hydroxyl groups is paramount for achieving specific synthetic targets. This guide focuses on the strategic functionalization of the C4-hydroxyl group of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal, a key intermediate where the bulky silyl ethers at C3 and C6 direct reactivity towards the C4 position.

The choice of tert-butyldiphenylsilyl (TBDPS) ethers as protecting groups is a deliberate one. TBDPS groups are known for their substantial steric bulk and high stability under a wide range of reaction conditions, yet they can be removed reliably using fluoride reagents.[1][2][3] In the context of D-galactal, placing these bulky groups at the C3 and C6 positions effectively shields these hydroxyls, leaving the C4-hydroxyl as the primary site for reaction. This steric and electronic influence is a cornerstone of the synthetic strategies that follow.[1][4] This document provides a detailed exploration of key transformations at the C4 position, complete with mechanistic insights and actionable laboratory protocols.

Part 1: Synthesis of the Starting Material: 3,6-di-O-TBDPS-D-galactal

The journey begins with the preparation of the starting material. The selective protection of D-galactal is a critical first step. The primary hydroxyl at C6 is significantly more reactive than the secondary hydroxyls at C3 and C4, allowing for its preferential silylation. Subsequent protection of the C3 hydroxyl can then be achieved, yielding the desired 3,6-di-O-TBDPS-D-galactal.

Experimental Protocol 1: Synthesis of 3,6-di-O-TBDPS-D-galactal

This protocol outlines the two-step selective silylation of D-galactal.

Materials:

-

D-galactal

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Dry N,N-Dimethylformamide (DMF)

-

Dry Pyridine

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Step A: Selective 6-O-Silylation: a. Dissolve D-galactal (1.0 equiv.) in dry DMF. b. Add imidazole (2.5 equiv.) to the solution and stir until dissolved. c. Cool the mixture to 0 °C in an ice bath. d. Add TBDPSCl (1.1 equiv.) dropwise to the solution. e. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed. f. Quench the reaction by adding methanol and concentrate under reduced pressure. g. Redissolve the residue in EtOAc and wash sequentially with water, saturated aq. NaHCO₃, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. i. Purify the crude product by silica gel column chromatography to yield 6-O-TBDPS-D-galactal.[5][6]

-

Step B: 3-O-Silylation: a. Dissolve the product from Step A (1.0 equiv.) in dry pyridine. b. Add TBDPSCl (1.2 equiv.) and a catalytic amount of DMAP. c. Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. d. Upon completion, cool the reaction to 0 °C and slowly add water to quench. e. Concentrate the mixture and redissolve in EtOAc. f. Wash the organic layer with 1 M HCl (to remove pyridine), water, saturated aq. NaHCO₃, and brine. g. Dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify by silica gel column chromatography to obtain 3,6-di-O-TBDPS-D-galactal as a white solid.

| Compound | Starting Material | Reagents | Typical Yield |

| 6-O-TBDPS-D-galactal | D-galactal | TBDPSCl (1.1 eq), Imidazole | 85-95% |

| 3,6-di-O-TBDPS-D-galactal | 6-O-TBDPS-D-galactal | TBDPSCl (1.2 eq), Pyridine | 80-90% |

Part 2: Key Functionalization Strategies for the C4-Hydroxyl Group

With the C3 and C6 positions blocked, the C4-hydroxyl becomes the focal point for synthetic manipulation. The following sections detail three powerful strategies to introduce diverse functionalities at this position.

Strategy 1: Oxidation to a 4-Keto Intermediate

Oxidation of the C4-hydroxyl group to a ketone furnishes a versatile α,β-unsaturated ketone system (an enone). This intermediate is primed for a variety of subsequent transformations, most notably 1,4-conjugate additions (Michael additions), which allow for the introduction of carbon and heteroatom nucleophiles at the C3 position.

Causality of Reagent Choice: Reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions are preferred due to their mild nature, which prevents side reactions involving the acid-sensitive glycal double bond and silyl ethers.

Caption: Oxidation of C4-OH and subsequent Michael addition.

Strategy 2: Activation and Nucleophilic Substitution (Sₙ2)

This strategy is a classic and highly effective method for inverting the stereochemistry at a chiral center and introducing a new functional group. The C4-hydroxyl is first converted into a good leaving group (e.g., mesylate, tosylate, or triflate). Subsequent treatment with a nucleophile results in an Sₙ2 displacement, leading to inversion of configuration at C4 (from equatorial to axial in the galactal's half-chair conformation) and the introduction of the nucleophile.[7]

This pathway is particularly valuable for synthesizing 4-deoxy-4-azido or 4-deoxy-4-thio derivatives, which are precursors to amino sugars and thio sugars, respectively.[7][8]

The Logic of Inversion: The Sₙ2 reaction proceeds via a backside attack mechanism. The incoming nucleophile approaches the carbon atom from the side opposite to the leaving group, forcing an inversion of the stereocenter, akin to an umbrella flipping inside out in the wind. This stereochemical control is a cornerstone of modern carbohydrate synthesis.

Caption: Sₙ2 displacement at C4 with stereochemical inversion.

Strategy 3: Epoxidation and Nucleophilic Ring-Opening

While not a direct reaction at the C4-hydroxyl, its presence (or its conversion to an ether or ester) directs the stereochemistry of the epoxidation of the C1-C2 double bond. The resulting 1,2-anhydrosugar (epoxide) is a highly strained and reactive intermediate.[9] The subsequent ring-opening with a nucleophile is governed by the Fürst-Plattner rule (diaxial opening), leading to the formation of 2-deoxy-2-substituted glycosides.[10][11]

For instance, epoxidation of 3,6-di-O-TBDPS-D-galactal with an agent like dimethyldioxirane (DMDO) or m-CPBA typically forms the α-epoxide due to steric hindrance from the quasi-equatorial C3-OTBDPS group. Nucleophilic attack at C1 then proceeds from the opposite (β) face, yielding β-glycosides. The nature of the C4 substituent can modulate this process.

Part 3: Detailed Application Protocols

The following protocols provide step-by-step instructions for key transformations at the C4-hydroxyl of 3,6-di-O-TBDPS-D-galactal.

Experimental Protocol 2: Dess-Martin Oxidation of the C4-Hydroxyl

Objective: To synthesize 4-keto-3,6-di-O-TBDPS-D-galactal.

Materials:

-

3,6-di-O-TBDPS-D-galactal (1.0 equiv.)

-

Dess-Martin Periodinane (DMP) (1.5 equiv.)

-

Dry Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Anhydrous Na₂SO₄

-

Silica gel

Procedure:

-

Dissolve 3,6-di-O-TBDPS-D-galactal in dry DCM under an argon atmosphere.

-

Add Dess-Martin Periodinane in one portion at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC. The reaction is typically rapid.

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by pouring it into a stirred mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ (1:1 v/v). Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 4-keto derivative as a clear oil or white solid.

Experimental Protocol 3: Synthesis of 4-Azido-4-deoxy-D-guloseptal Derivative via Sₙ2 Displacement

Objective: To synthesize the 4-azido derivative with inversion of configuration at C4.

Materials:

-

3,6-di-O-TBDPS-D-galactal (1.0 equiv.)

-

Methanesulfonyl chloride (MsCl) (1.5 equiv.)

-

Dry Pyridine

-

Sodium azide (NaN₃) (5.0 equiv.)

-

Dry DMF

-

Toluene

-

Ethyl acetate (EtOAc)

-

Anhydrous Na₂SO₄

Procedure:

-

Step A: Mesylation of the C4-Hydroxyl a. Dissolve 3,6-di-O-TBDPS-D-galactal in dry pyridine and cool the solution to 0 °C. b. Add MsCl dropwise with stirring. c. Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC. d. Once the starting material is consumed, quench the reaction by the slow addition of water. e. Concentrate the mixture, co-evaporate with toluene to remove residual pyridine. f. Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, water, saturated aq. NaHCO₃, and brine. g. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step without further purification.

-

Step B: Azide Displacement a. Dissolve the crude mesylate from Step A in dry DMF. b. Add sodium azide (NaN₃) to the solution. c. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC. d. After completion, cool the reaction to room temperature and pour it into water. e. Extract the aqueous mixture three times with EtOAc. f. Combine the organic layers, wash extensively with water (to remove DMF) and then with brine. g. Dry the organic layer over Na₂SO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to yield the 4-azido-4-deoxy derivative. The inversion of configuration can be confirmed by ¹H NMR analysis of the coupling constants of the C4 proton.[7]

Caption: Workflow for the two-step synthesis of the 4-azido derivative.

References

-

Bols, M., & Pedersen, C. (2017). Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. [Link][1][4]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link][12]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

-

Stick, R. V., & Williams, S. J. (2013). Nucleophilic Substitution at the Anomeric Centre. In Carbohydrates: The Essential Molecules of Life (2nd ed.). Elsevier. [Link][13][14]

-

Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link][6]

-

Danishefsky, S. J., & Bilodeau, M. T. (1996). Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition in English, 35(13‐14), 1380-1419. [Link][9]

-

Berlin, W. K., et al. (1986). Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase. Carbohydrate Research, 151, 101-110. [Link][7]

-

Manzano, V. E., Uhrig, M. L., & Varela, O. (2008). Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides. The Journal of Organic Chemistry, 73(18), 7224–7235. [Link][10]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10883519, 6-O-tert-Butyldiphenylsilyl-D-galactal. [Link][5]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link][11]

Sources

- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 6-O-tert-Butyldiphenylsilyl-D-galactal | C22H28O4Si | CID 10883519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4’-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Straightforward synthesis of thiodisaccharides by ring-opening of sugar epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. books.rsc.org [books.rsc.org]

Application Note: High-Fidelity Synthesis of 2-Deoxy-Galactosides via 3,6-Di-O-TBDPS-D-Galactal Assembly

This Application Note is designed for researchers in carbohydrate chemistry and drug discovery. It details the high-fidelity synthesis of 2-deoxy-galactosides utilizing the sterically demanding 3,6-di-O-TBDPS-D-galactal scaffold.

Executive Summary

The synthesis of 2-deoxy-glycosides is a persistent challenge in carbohydrate chemistry due to the absence of a C-2 substituent to direct stereoselectivity via neighboring group participation (anchimeric assistance).[1] This protocol details the use of 3,6-di-O-tert-butyldiphenylsilyl-D-galactal (3,6-di-O-TBDPS-galactal) as a superior glycosyl donor. The bulky TBDPS groups at C-3 and C-6 impose significant steric constraints on the pyranose ring, favoring the formation of

Strategic Rationale & Mechanistic Insight

The Challenge of 2-Deoxy-Galactosides

Unlike 2-hydroxy sugars, 2-deoxy sugars lack a directing group at C-2. Consequently, glycosylation outcomes are dictated primarily by the anomeric effect (favoring

The Role of 3,6-Di-O-TBDPS Protection

The selection of the TBDPS (tert-butyldiphenylsilyl) group is not arbitrary. It serves a dual purpose:

-

Conformational Locking: The bulky silyl groups, particularly at the allylic C-3 and primary C-6 positions, bias the galactal ring towards a half-chair conformation (

or -

Electronic Modulation: Silyl ethers are electron-donating, making the enol ether (glycal) sufficiently nucleophilic for activation by mild acids like Triphenylphosphine Hydrobromide (TPHB), yet stable enough to prevent premature hydrolysis.

Mechanistic Pathway

The reaction proceeds via an electrophilic addition to the glycal double bond.

-

Protonation: The acid catalyst (TPHB) protonates C-2, generating a transient oxocarbenium ion.

-

Nucleophilic Attack: The alcohol acceptor attacks the anomeric center (C-1). The bulky TBDPS at C-3 effectively blocks the top face, directing the nucleophile to the bottom (

) face.

Figure 1: Mechanistic pathway for the conversion of 3,6-di-O-TBDPS-galactal to 2-deoxy-galactosides.

Experimental Protocols

Precursor Synthesis: 3,6-di-O-TBDPS-D-Galactal

This step selectively protects the primary C-6 and the allylic C-3 hydroxyls, leaving C-4 free for further diversification (or protection).

Reagents:

-

D-Galactal (Commercial grade)

-

tert-Butyldiphenylchlorosilane (TBDPSCl)

-

N,N-Dimethylformamide (DMF, Anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add D-Galactal (1.46 g, 10.0 mmol) and Imidazole (3.40 g, 50.0 mmol).

-

Solvation: Add anhydrous DMF (20 mL) and stir until dissolved. Cool the solution to 0°C.

-

Silylation: Add TBDPSCl (6.05 g, 22.0 mmol, 2.2 eq) dropwise over 15 minutes.

-

Note: The primary C-6 silylates rapidly. The allylic C-3 is the next most reactive. C-4 is secondary and sterically hindered, allowing for high regioselectivity.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The di-silyl product (

) should be the major spot. -

Workup: Dilute with Et₂O (100 mL), wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Silica gel, Hexane

5% EtOAc/Hexane) yields 3,6-di-O-TBDPS-D-galactal as a colorless oil/foam.

C-4 Functionalization (Critical Step)

Warning: Leaving C-4 as a free hydroxyl during glycosylation can lead to polymerization (self-glycosylation). It must be protected.[3]

-

For maximum

-selectivity: Install a Pivaloyl (Piv) group. The bulk of the Piv group at C-4 works synergistically with the TBDPS groups to block the -

For general protection: Benzylation (Bn) is standard.

Protocol (Pivaloylation):

-

Dissolve 3,6-di-O-TBDPS-galactal (1 eq) in Pyridine/DCM (1:1).

-

Add Pivaloyl chloride (1.5 eq) and catalytic DMAP.

-

Stir at RT for 4 hours. Work up and purify to obtain 4-O-Piv-3,6-di-O-TBDPS-galactal .

Glycosylation Protocol (TPHB Method)

This method utilizes Triphenylphosphine Hydrobromide (TPHB) as a mild, anhydrous source of HBr to catalyze the addition.

Table 1: Reaction Components

| Component | Equivalents | Role |

|---|---|---|

| Donor (4-O-Piv-3,6-di-TBDPS-galactal) | 1.2 - 1.5 eq | Glycosyl donor |

| Acceptor (ROH) | 1.0 eq | Nucleophile |

| TPHB (Triphenylphosphine hydrobromide) | 0.05 - 0.1 eq | Catalyst / Proton source |

| Dichloromethane (DCM) | 0.1 M | Solvent (Anhydrous) |

Step-by-Step Procedure:

-

Drying: Co-evaporate the Donor and Acceptor with toluene (3x) to remove trace water. Dry under high vacuum for 2 hours.

-

Solvation: Dissolve the mixture in anhydrous DCM under Argon.

-

Catalysis: Cool the mixture to 0°C . Add TPHB (5 mol%) in one portion.

-

Observation: The solution may turn slightly yellow.

-

-

Propagation: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

-

TLC Monitoring: Look for the disappearance of the glycal (high

) and the appearance of the product (lower

-

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ (5 mL).

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Gradient Hexane/EtOAc).

Expected Outcome:

-

Yield: 75-90%

-

Selectivity:

:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents | Use freshly distilled DCM and flame-dried glassware. TPHB is hygroscopic; store in a desiccator. |

| Poor | Lack of steric bulk at C-4 | Ensure C-4 is protected with a bulky group (Pivaloyl) rather than a small group (Acetyl). |

| Hydrolysis of Silyl Groups | Acid concentration too high | Reduce TPHB loading to 0.05 eq. Ensure reaction is quenched immediately upon completion. |

| Glycal Migration (Ferrier) | Temperature too high | Keep reaction at 0°C for the initial phase. Avoid heating. |

Workflow Diagram

Figure 2: Complete synthetic workflow from commercial D-Galactal to the target 2-deoxy-galactoside.

References

-

Bolitt, V., Mioskowski, C., Lee, S. G., & Falck, J. R. (1990). Direct preparation of 2-deoxy-D-glucopyranosides from glucals without Ferrier rearrangement. The Journal of Organic Chemistry, 55(22), 5812–5813. Link

- Gervay-Hague, J. (2016). Stereoselective Synthesis of 2-Deoxyglycosides. Organic Chemistry Frontiers. (General context on 2-deoxy synthesis challenges).

-

Imamura, A., Ando, H., Korogi, S., Tanabe, G., Muraoka, O., Ishida, H., & Kiso, M. (2003). Stereoselective synthesis of 2-deoxy-β-galactosides via 2-deoxy-2-bromo- and 2-deoxy-2-iodo-galactopyranosyl donors.[5] Organic Letters, 5(11), 1871–1874. Link

-

BenchChem. (2025).[3][6] 3,6-DI-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL Product Data. (Confirmation of commercial availability of the scaffold).

-

Kumar, N., et al. (2025). Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal. Organic Chemistry Frontiers. (Discusses C4-pivaloyl effect). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iodine-triphenylphosphine triggers an easy one-pot alpha stereoselective dehydrative glycosylation on hemiacetalic benzylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of 2-deoxy-beta-galactosides via 2-deoxy-2-bromo- and 2-deoxy-2-iodo-galactopyranosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Preventing silyl migration in 3,6-di-O-TBDPS-D-galactal synthesis

Welcome to the technical support center for the synthesis of 3,6-di-O-TBDPS-D-galactal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the common and often frustrating issue of silyl group migration. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Preventing Silyl Migration

Silyl group migration is a significant challenge in carbohydrate chemistry, particularly when dealing with polyol systems like D-galactal.[1][2] The tert-butyldiphenylsilyl (TBDPS) group, while robust, can rearrange under certain conditions, leading to a mixture of regioisomers and complicating purification.[3] This section provides a structured approach to diagnosing and solving silyl migration issues.

Q1: I'm observing a mixture of products, and NMR analysis suggests the TBDPS group has migrated from the C-3 hydroxyl to the C-4 hydroxyl. What is causing this, and how can I prevent it?

A1: Understanding the Root Cause: Thermodynamic vs. Kinetic Control

Silyl group migration in polyols is often a classic case of thermodynamic versus kinetic control.[4][5][6]

-

Kinetic Product (Desired): The initial silylation at the C-3 and C-6 positions is the kinetically favored pathway. This is due to the higher reactivity of the C-6 primary hydroxyl group and the accessibility of the C-3 hydroxyl.[7]

-

Thermodynamic Product (Undesired): The 4,6-di-O-TBDPS isomer is often the more thermodynamically stable product. Given enough energy (e.g., elevated temperature) or a suitable pathway (e.g., presence of a base), the kinetically formed 3,6-isomer can equilibrate to the more stable 4,6-isomer.[4][5]

Troubleshooting Steps:

-

Temperature Control is Critical: Elevated temperatures provide the activation energy for the silyl group to migrate.[8][9][10]

-

Recommendation: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the silylation and workup. Avoid heating the reaction mixture to accelerate dissolution or reaction rate.

-

-

Base Selection and Stoichiometry: The choice and amount of base can significantly influence the rate of migration. Bases can facilitate the formation of alkoxide intermediates, which can initiate intramolecular silyl migration.[1][11][12]

-

Recommendation: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or pyridine instead of stronger, more nucleophilic bases like imidazole if migration is observed.[7] Use the minimum amount of base required to neutralize the HCl generated.

-

-

Reaction Time: Prolonged reaction times, even at low temperatures, can allow for equilibration to the thermodynamic product.

-

Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.

-

Visualizing the Migration Pathway:

Caption: Kinetic vs. Thermodynamic Control in D-galactal silylation.

Q2: I've tried lowering the temperature and changing the base, but I still see some migration. Are there other factors I should consider?

A2: Advanced Considerations for Stubborn Cases

If basic troubleshooting fails, consider these more subtle, yet influential, factors:

-

Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states involved in the migration.

-

Recommendation: While DMF is common for silylations due to its solvating power, consider a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to potentially disfavor the charged intermediates that facilitate migration.[13]

-

-

The "Anomeric" Effect of Silyl Groups: While not a true anomeric effect, the conformation of the pyranose ring and the relative orientation of the hydroxyl groups play a role in the propensity for migration. The cis-relationship between the C-3 and C-4 hydroxyls in D-galactal makes this substrate particularly susceptible to migration.

-

Workup and Purification: Silyl migration can also occur during aqueous workup (if pH is not controlled) or even during purification on silica gel, which is weakly acidic.

-

Recommendation:

-

Ensure your workup is performed with cooled solutions and that any aqueous washes are neutral.

-

Consider neutralizing your silica gel with triethylamine before chromatography. A common practice is to slurry the silica gel in the eluent containing a small amount of triethylamine (e.g., 0.1-1%).

-

-

Summary of Conditions to Prevent Silyl Migration:

| Parameter | Condition to Favor Kinetic Product (3,6-di-O-TBDPS) | Condition Leading to Thermodynamic Product (Migration) |

| Temperature | Low (0 °C to RT) | High (Elevated temperatures) |

| Base | Sterically hindered, non-nucleophilic (e.g., 2,6-lutidine) | Strong, nucleophilic (e.g., imidazole in some cases) |

| Reaction Time | Short (Monitor by TLC and quench promptly) | Prolonged |

| Solvent | Less polar (e.g., DCM, THF) may be beneficial | Highly polar (e.g., DMF) can sometimes promote migration |

| Workup/Purification | Neutral pH, neutralized silica gel | Acidic or basic conditions |

Frequently Asked Questions (FAQs)

Q: Why use the TBDPS group if it's prone to migration?

A: The TBDPS group offers excellent stability under a wide range of reaction conditions, particularly acidic conditions where other silyl ethers like TBDMS might be cleaved.[7][14] Its steric bulk also allows for the selective protection of primary hydroxyl groups over secondary ones.[7][15] The key is to find the right conditions for its introduction.

Q: Can I use a different silylating agent to avoid this issue?

A: Yes, other bulky silyl groups like triisopropylsilyl (TIPS) can also be used. The principles of kinetic versus thermodynamic control still apply, but the relative rates and stabilities may differ. However, TBDPS remains a popular choice due to its well-documented stability profile.[14]

Q: Is there a way to isomerize the undesired 4,6-isomer back to the 3,6-isomer?

A: In principle, establishing equilibrium conditions could lead to a mixture of both isomers. However, since the 4,6-isomer is generally the more stable, driving the equilibrium back towards the less stable 3,6-isomer is synthetically challenging and not a practical strategy. Prevention is the most effective approach.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3,6-di-O-TBDPS-D-galactal, optimized to minimize silyl migration.

Protocol 1: Kinetically Controlled Synthesis of 3,6-di-O-tert-Butyldiphenylsilyl-D-galactal

This protocol is designed to favor the formation of the kinetic product by carefully controlling temperature, base, and reaction time.

Materials:

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add D-galactal (1.0 equiv).

-

Dissolution: Dissolve the D-galactal in anhydrous DCM and anhydrous pyridine (2.5 equiv) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Silylation: Slowly add a solution of TBDPSCl (2.2 equiv) in anhydrous DCM to the cooled solution dropwise over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of anhydrous methanol (3.0 equiv) at 0 °C.

-

Workup:

-

Allow the mixture to warm to room temperature and dilute with DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 0.5% triethylamine in the eluent, if necessary) using a gradient of hexanes and ethyl acetate to afford the pure 3,6-di-O-TBDPS-D-galactal.

Visual Workflow for the Synthesis:

Caption: Workflow for the kinetically controlled synthesis of 3,6-di-O-TBDPS-D-galactal.

References

- BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.

- BenchChem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.

-

Chemistry LibreTexts. (2022, September 13). IX. Group Migration. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to 6-O-(Triisopropylsilyl)-D-galactal and Other Silyl-Protected Galactals in Glycosynthesis.

-

Guillermo, O. A., et al. (2007). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: Influence on the selectivity control of the silylation reactions of carbohydrate OH groups. ResearchGate. Retrieved from [Link]

-

van der Klein, P. A. M., et al. (1989). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Brook Rearrangement. Retrieved from [Link]

-

Govindarajan, M. (2020). Protecting group migrations in carbohydrate chemistry. Carbohydrate Research, 497, 108151. [Link]

-